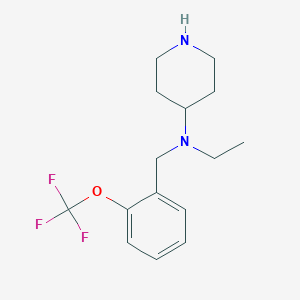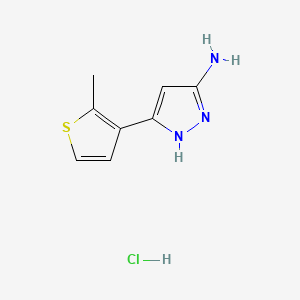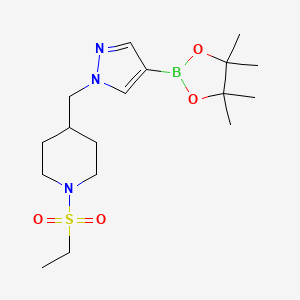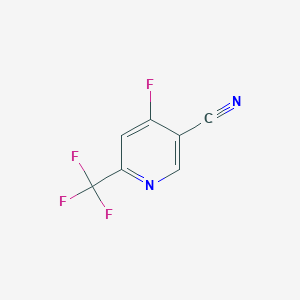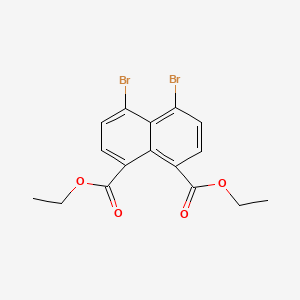
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two bromine atoms and two ester groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate typically involves the bromination of naphthalene derivatives followed by esterification. One common method involves the bromination of naphthalene-1,8-dicarboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromo compound is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Substitution: Products with substituted groups replacing the bromine atoms.
Reduction: Diethyl 4,5-dihydroxynaphthalene-1,8-dicarboxylate.
Oxidation: Naphthalene-1,8-dicarboxylic acid derivatives.
科学的研究の応用
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and ester groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Diethyl 4,5-Dichloronaphthalene-1,8-dicarboxylate: Similar structure but with chlorine atoms instead of bromine.
Diethyl 4,5-Difluoronaphthalene-1,8-dicarboxylate: Similar structure but with fluorine atoms instead of bromine.
Diethyl 4,5-Diiodonaphthalene-1,8-dicarboxylate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
Diethyl 4,5-Dibromonaphthalene-1,8-dicarboxylate is unique due to the presence of bromine atoms, which can impart distinct reactivity and properties compared to its halogenated analogs. The size and electronegativity of bromine can influence the compound’s chemical behavior and interactions with other molecules.
特性
分子式 |
C16H14Br2O4 |
|---|---|
分子量 |
430.09 g/mol |
IUPAC名 |
diethyl 4,5-dibromonaphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C16H14Br2O4/c1-3-21-15(19)9-5-7-11(17)14-12(18)8-6-10(13(9)14)16(20)22-4-2/h5-8H,3-4H2,1-2H3 |
InChIキー |
AFYGQHCESQLECG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=CC=C(C2=C(C=C1)Br)Br)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)

![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
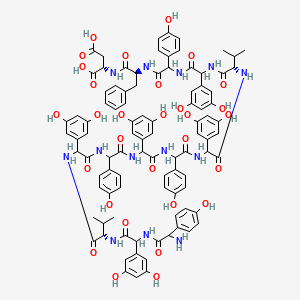

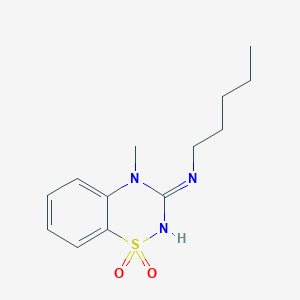
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
